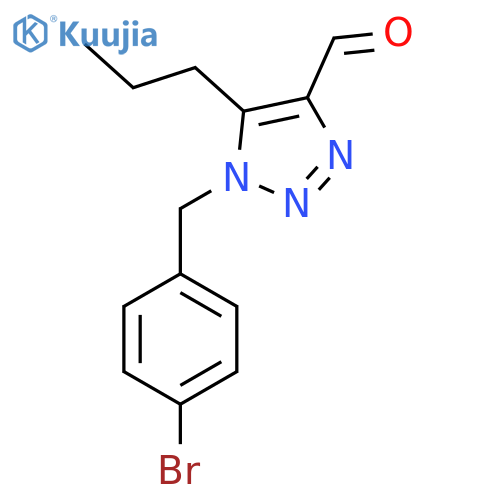Cas no 1330097-09-0 (1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde)

1330097-09-0 structure
商品名:1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde
1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1610556
- 1330097-09-0
-
- インチ: 1S/C13H14BrN3O/c1-2-3-13-12(9-18)15-16-17(13)8-10-4-6-11(14)7-5-10/h4-7,9H,2-3,8H2,1H3
- InChIKey: WJOXDCNHGRIQCP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CN1C(=C(C=O)N=N1)CCC
計算された属性
- せいみつぶんしりょう: 307.03202g/mol
- どういたいしつりょう: 307.03202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610556-2.5g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 2.5g |
$3191.0 | 2023-06-04 | ||
| Enamine | EN300-1610556-1.0g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 1g |
$1629.0 | 2023-06-04 | ||
| Enamine | EN300-1610556-5000mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 5000mg |
$4722.0 | 2023-09-23 | ||
| Enamine | EN300-1610556-0.1g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 0.1g |
$1433.0 | 2023-06-04 | ||
| Enamine | EN300-1610556-0.25g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 0.25g |
$1498.0 | 2023-06-04 | ||
| Enamine | EN300-1610556-10.0g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 10g |
$7004.0 | 2023-06-04 | ||
| Enamine | EN300-1610556-5.0g |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 5g |
$4722.0 | 2023-06-04 | ||
| Enamine | EN300-1610556-100mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 100mg |
$1433.0 | 2023-09-23 | ||
| Enamine | EN300-1610556-10000mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 10000mg |
$7004.0 | 2023-09-23 | ||
| Enamine | EN300-1610556-1000mg |
1-[(4-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carbaldehyde |
1330097-09-0 | 1000mg |
$1629.0 | 2023-09-23 |
1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
1330097-09-0 (1-(4-bromophenyl)methyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
